S-(2-cyanoethyl) ethanethioate
Overview
Description
3-(Acetylthio)propionitrile is an organic compound with the molecular formula C5H7NOS. It is also known by its synonym, 3-Acetylsulfanylpropionitrile. This compound is characterized by the presence of an acetylthio group attached to a propionitrile backbone. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Acetylthio)propionitrile can be synthesized through the reaction of acrylonitrile with thioacetic acid. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic addition of the thioacetic acid to the acrylonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(Acetylthio)propionitrile follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Acetylthio)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetylthio group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acetylthio)propionitrile is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Research into potential therapeutic agents often involves 3-(Acetylthio)propionitrile as a starting material.
Mechanism of Action
The mechanism of action of 3-(Acetylthio)propionitrile involves its interaction with thiol groups in proteins and enzymes. The acetylthio group can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction is crucial in studying enzyme activity and developing inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.
3-Acetylthioacrylonitrile: Contains an additional double bond, leading to different reactivity patterns.
3-Acetylthiopropionic acid: Has a carboxylic acid group instead of a nitrile, affecting its solubility and reactivity.
Uniqueness
3-(Acetylthio)propionitrile is unique due to its combination of an acetylthio group and a nitrile group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
S-(2-cyanoethyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-5(7)8-4-2-3-6/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBATCYWJILFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409118 | |
Record name | 3-(Acetylthio)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119174-33-3 | |
Record name | 3-(Acetylthio)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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